1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Catalog No.
S603344
CAS No.
944-78-5
M.F
C8H6Cl4O2
M. Wt
275.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

CAS Number

944-78-5

Product Name

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

IUPAC Name

1,2,4,5-tetrachloro-3,6-dimethoxybenzene

Molecular Formula

C8H6Cl4O2

Molecular Weight

275.9 g/mol

InChI

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3

InChI Key

HICARXIPJINIRA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl

Synonyms

1,2,4,5-tetrachloro-3,6-dimethoxybenzene, TC-3,6-DMB

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl

Biochemical studies:

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is considered an active compound and can be used in various biochemical studies. Research suggests it may play a role in cellular processes and signaling pathways, but the exact mechanisms and specific functions are still under investigation. [Source: MedChemExpress - ]

Drug discovery:

The unique structure and properties of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene make it a potential candidate for drug discovery efforts. Scientists are exploring its potential to modulate specific biological targets and its possible therapeutic applications in various diseases. However, further research is needed to determine its efficacy and safety in this context. [Source: BOC Sciences - ]

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C8H6Cl4O2. This compound is characterized by its four chlorine atoms and two methoxy groups attached to a benzene ring. It is classified as a chlorinated aromatic compound and has been identified in various natural sources, notably in the edible mushroom Agaricus bisporus . The presence of multiple chlorine substituents contributes to its unique chemical properties, including increased stability and lipophilicity.

Typical of chlorinated aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms.
  • Nucleophilic Substitution: Under certain conditions, the chlorine atoms can be replaced by nucleophiles.
  • Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or other functional groups.

Specific reaction pathways and mechanisms are often studied to understand its reactivity in biochemical contexts .

The synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be achieved through several methods:

  • Chlorination of Dimethoxybenzene: Starting from 1,3-dimethoxybenzene, chlorination can introduce chlorine atoms at the 1, 2, 4, and 5 positions.
  • Multi-step Synthesis: This involves the use of various reagents and conditions to selectively introduce chlorine and methoxy groups onto the benzene ring.
  • Natural Extraction: It can also be isolated from natural sources like Agaricus bisporus through extraction processes .

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene finds applications in various fields:

  • Agricultural Chemistry: It may be utilized as a pesticide or herbicide due to its biological activity.
  • Pharmaceutical Research: Its interactions with biological systems make it a candidate for further drug development studies.
  • Material Science: The compound's stability may lend itself to applications in materials that require resistance to degradation .

Interaction studies involving 1,2,4,5-tetrachloro-3,6-dimethoxybenzene are crucial for understanding its biochemical role. These studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity can reveal potential therapeutic uses.
  • Binding Affinity: Assessing how well it binds to various biological targets helps elucidate its mechanism of action.
  • Toxicological Assessments: Evaluating its safety profile and potential toxic effects is essential for any practical applications .

Several compounds share structural similarities with 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaChlorine AtomsMethoxy GroupsUnique Features
1,2-Dichloro-4-methoxybenzeneC8H8Cl2O21Fewer chlorine atoms; less reactive
HexachlorobenzeneC6Cl660Fully chlorinated; highly toxic
1-Chloro-2-methoxybenzeneC8H9ClO11Only one chlorine; significantly different reactivity
1,4-DimethoxytetrachlorobenzeneC8H8Cl4O242Different substitution pattern on benzene ring

The presence of four chlorine atoms along with two methoxy groups makes 1,2,4,5-tetrachloro-3,6-dimethoxybenzene particularly unique in terms of both chemical reactivity and potential biological activity compared to these similar compounds .

XLogP3

4.7

Other CAS

944-78-5

Wikipedia

1,4-dimethoxy-2,3,5,6-tetrachlorobenzene

Dates

Modify: 2023-08-15

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